molecular formula C10H15N3O2S B11165813 N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

Cat. No.: B11165813
M. Wt: 241.31 g/mol
InChI Key: BWJKCFXHAWOQFE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the reaction of hydrazides with ammonium thiocyanate and strong acid to form substituted thiadiazole compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic character, allowing them to interact strongly with biological targets . These interactions can inhibit the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, some thiadiazole derivatives have been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance .

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C10H15N3O2S/c1-2-4-8-12-13-10(16-8)11-9(14)7-5-3-6-15-7/h7H,2-6H2,1H3,(H,11,13,14)

InChI Key

BWJKCFXHAWOQFE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CCCO2

Origin of Product

United States

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